

Spectroscopic Profile of 4-Bromo-2,6-dichlorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorobenzonitrile

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Bromo-2,6-dichlorobenzonitrile**, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2,6-dichlorobenzonitrile**. These predictions are derived from the analysis of related compounds, including 4-bromobenzonitrile and 2,6-dichlorobenzonitrile.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.7 - 7.9	Singlet	2H	Aromatic H

Rationale: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet in the downfield region, typical for aromatic protons. The exact chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms and the bromine atom.

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	C-Cl
~ 135 - 137	C-H
~ 128 - 130	C-Br
~ 115 - 117	C-CN
~ 114 - 116	C≡N

Rationale: The chemical shifts of the carbon atoms are predicted based on the known effects of halogen and nitrile substituents on a benzene ring. The carbons attached to the electronegative chlorine atoms are expected to be the most deshielded, appearing at the lowest field. The carbon bearing the nitrile group and the nitrile carbon itself will also have characteristic chemical shifts.

Table 3: Predicted IR Spectroscopy Data (Solid, KBr Pellet or ATR)

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2230 - 2240	Medium-Strong	C≡N stretch
~ 1550 - 1600	Medium	C=C aromatic ring stretch
~ 1450 - 1500	Medium	C=C aromatic ring stretch
~ 800 - 900	Strong	C-H out-of-plane bend
~ 700 - 800	Strong	C-Cl stretch
~ 550 - 650	Medium-Strong	C-Br stretch

Rationale: The nitrile group will exhibit a strong, sharp absorption in the characteristic region. The aromatic ring will show several C=C stretching vibrations. The positions of the C-H out-of-plane bending bands are indicative of the substitution pattern. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
249/251/253/255	Variable	[M] ⁺ (Molecular ion)
222/224/226/228	Variable	[M-CN] ⁺
187/189/191	Variable	[M-Br] ⁺
142/144	Variable	[M-Br-Cl] ⁺
101	Variable	[C ₆ H ₂ Cl] ⁺
75	Variable	[C ₆ H ₃] ⁺

Rationale: The mass spectrum will be characterized by a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] The presence of one bromine and two chlorine atoms will result in a characteristic M, M+2, M+4, and M+6 pattern. Common fragmentation pathways for benzonitriles include the loss of the nitrile group (CN) and the halogen atoms.[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound like **4-Bromo-2,6-dichlorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Bromo-2,6-dichlorobenzonitrile** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Number of Scans: 16-64 (depending on sample concentration).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of **4-Bromo-2,6-dichlorobenzonitrile** with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[\[3\]](#)
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[5\]](#)

- Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Alternative Methodology (Attenuated Total Reflectance - ATR):[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[\[7\]](#)
 - Acquire the background and sample spectra as described above.

Mass Spectrometry (MS)

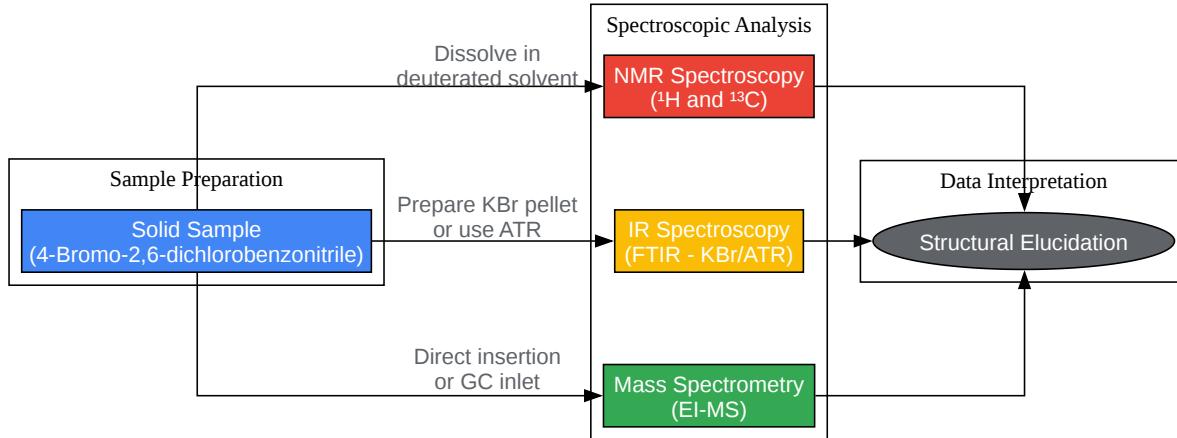
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[\[13\]](#)[\[15\]](#) This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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